D-Arabinose-4,5-13C2
Description
D-Arabinose-4,5-¹³C₂ is a stable isotope-labeled derivative of D-arabinose, a naturally occurring pentose sugar. The compound is specifically enriched with carbon-13 isotopes at positions 4 and 5 of its carbon backbone (Figure 1). Its molecular formula is C₃¹³C₂H₁₀O₅, with a molecular weight of 152.13 g/mol (calculated from unlabeled D-arabinose: 150.13 g/mol + 2 × 1.00 g/mol for ¹³C) . This labeling enables precise tracking of metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Properties
Molecular Formula |
C₃¹³C₂H₁₀O₅ |
|---|---|
Molecular Weight |
152.11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key isotopologues of D-arabinose and related compounds, highlighting their structural and functional distinctions:
Key Findings:
- Position-Specific Labeling: Compounds like D-Arabinose-4,5-¹³C₂ enable targeted metabolic tracing. For example, [4,5-¹³C₂]citrate in the citric acid cycle demonstrates how dual labeling elucidates flux through enzymatic pathways like pyruvate dehydrogenase .
- Sensitivity vs. Cost: Fully labeled D-Arabinose-2,3,4,5-¹³C₄ offers higher NMR signal resolution but may incur higher synthesis costs compared to single/double-labeled variants .
- Functional Group Impact: D-Arabinitol-1,2-¹³C₂, a reduced form of arabinose, is utilized diagnostically rather than metabolically, underscoring how functional group changes alter application scope .
Metabolic Flux Analysis
Studies on [2,5-¹³C₂]glucose and [4,5-¹³C₂]citrate illustrate the utility of position-specific ¹³C labeling in mapping neuroenergetics and mitochondrial pathways . Similarly, D-Arabinose-4,5-¹³C₂ could track arabinose utilization in microbial systems or plant biosynthetic pathways, as seen in rice studies using [2,5-¹³C₂]-4H to trace imidazole derivatives .
Technical Advantages
- NMR Compatibility: ¹³C-labeled arabinose derivatives exhibit distinct chemical shifts, avoiding spectral overlap with endogenous compounds. For instance, hyperpolarized ¹³C agents like [1-¹³C]alanine ethyl ester demonstrate pH-dependent shifts for intracellular tracking .
- Stability: Unlike pyridine derivatives or malonic acid analogs, arabinose isotopologues are non-toxic and stable under physiological conditions .
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